molecular formula C19H15FN4O2S2 B2545298 3-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-83-3

3-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2545298
CAS RN: 392300-83-3
M. Wt: 414.47
InChI Key: QXHSHMAFEBXPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a fluorine-containing molecule that likely exhibits a complex structure due to the presence of multiple heterocyclic components such as thiadiazole and indole moieties. The fluorine atom is known to significantly influence the physical and chemical properties of organic molecules, often enhancing their biological activity and stability.

Synthesis Analysis

The synthesis of related fluorine-containing heterocyclic compounds has been reported in the literature. For instance, the synthesis of fluorine-containing [1,3,4]thiadiazolo[3,2-a]quinazolin-5-ones was achieved through intramolecular cyclization of N-(N′-benzoylhydrazinecarbothioyl)-benzamides, which were obtained from tetrafluorobenzoyl isothiocyanate and benzohydrazides . Although the specific synthesis of 3-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not detailed, similar synthetic strategies involving cyclization and the use of fluorinated precursors could be applicable.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including thiadiazole, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The indole moiety, a fused ring system consisting of a benzene ring and a pyrrole ring, contributes to the complexity of the molecule. The synthesis of related compounds involves the formation of several new chemical bonds, including N-S, C-S, C-O, and C-N bonds, which are crucial for the stability and function of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of fluorine atoms and the thiadiazole scaffold. For example, the S(N)V reaction of gem-difluoroenamides with oxygen nucleophiles leads to the formation of fluorinated heterocycles . The thiadiazole ring can also participate in various chemical reactions, such as the formation of Schiff's bases, which are known for their biological properties .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, including increased lipophilicity, metabolic stability, and potential biological activity. The presence of a thiadiazole ring can contribute to the compound's electron-withdrawing properties and its ability to form stable chemical bonds. The synthesis of related compounds has shown that they can be obtained in good yields and possess promising in vitro anticancer activity against various human cancer cell lines . Additionally, the molecular docking studies and ADMET predictions suggest that these compounds have good oral drug-like behavior .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) on microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties showcases the potential of similar compounds in antimicrobial, antilipase, and antiurease activities. This study highlights the innovative synthesis routes and the biological efficacy of these molecules against various microorganisms, underlining the importance of such compounds in developing new antimicrobial agents Başoğlu et al., 2013.

Optoelectronic Properties for Organic Solar Cells

Fatima et al. (2020) designed small molecules based on donor–acceptor structures for use in organic solar cells, indicating the utility of structurally similar compounds in renewable energy technologies. The study provides insights into the optoelectronic characteristics essential for photovoltaic applications, showcasing the potential of these compounds in enhancing solar cell efficiency Fatima et al., 2020.

Antimicrobial Evaluation of Novel Compounds

Desai et al. (2013) synthesized novel fluorine-containing compounds with antimicrobial potency. This work emphasizes the importance of structural modifications, such as the incorporation of fluorine, to enhance the antimicrobial activities of compounds against a range of pathogens Desai et al., 2013.

Fluorogenic Properties for Metal Ion Detection

Song et al. (2006) explored the fluorogenic chemodosimetric behaviors of a thioamide derivative for Hg2+ ion detection, demonstrating the compound's potential in environmental monitoring and safety applications Song et al., 2006.

Advancements in Anticancer Research

Research into the synthesis and biological activity evaluation of similar compounds has shown promising anticancer properties. Studies by Chowrasia et al. (2017) and Tiwari et al. (2017) have focused on the anticancer activity of fluorinated compounds, indicating the potential of these molecules in developing effective cancer therapies Chowrasia et al., 2017; Tiwari et al., 2017.

properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S2/c20-14-6-3-5-13(10-14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-9-8-12-4-1-2-7-15(12)24/h1-7,10H,8-9,11H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHSHMAFEBXPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.